molecular formula C8H10ClN3 B170553 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride CAS No. 1571-93-3

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride

Cat. No. B170553
CAS RN: 1571-93-3
M. Wt: 183.64 g/mol
InChI Key: KAQBQAWEULIHIR-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It has a molecular weight of 220.10 g/mol . The IUPAC name for this compound is 2-methyl-3H-benzimidazol-5-amine;dihydrochloride .


Synthesis Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The InChI of the compound is InChI=1S/C8H9N3.2ClH/c1-5-10-7-3-2-6 (9)4-8 (7)11-5;;/h2-4H,9H2,1H3, (H,10,11);2*1H . The Canonical SMILES of the compound is CC1=NC2=C (N1)C=C (C=C2)N.Cl.Cl .


Chemical Reactions Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 219.0330028 g/mol .

Scientific Research Applications

Immune Response Modifiers

Imiquimod and its analogs, belonging to the same class of heterocyclic amines as 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, have been identified as innovative topical agents for treating various skin disorders. Their mechanism involves localized induction of cytokines, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This positions them as potential candidates for new therapeutic applications in dermatology and oncology (Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives, which share structural similarities with this compound, are highlighted for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness is attributed to their molecular structure, which enables strong adsorption on metal surfaces, providing a protective layer against corrosion. This research underscores the compound's potential application in developing new corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Antitumor Activity

The antitumor activities of imidazole derivatives, including structures related to this compound, have been extensively reviewed. These compounds, through various biochemical interactions, have shown potential in the search for new antitumor drugs. Their diverse biological properties make them candidates for further exploration in cancer treatment (Iradyan et al., 2009).

Central Nervous System Acting Drugs

Research into converting benzimidazoles and imidazoles into more potent central nervous system (CNS) drugs underscores another area of application. Given the compound's structural similarity to these groups, there's potential for modifying this compound to enhance CNS drug efficacy, offering new avenues for treating neurological disorders (Saganuwan, 2020).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound could interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways

Pharmacokinetics

Imidazole is known to be a highly soluble compound , which suggests that its derivatives, including 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, may also have good solubility. This could potentially impact the compound’s bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be carried out under solvent-free conditions , which could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name

2-methyl-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQBQAWEULIHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585879
Record name 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1571-93-3
Record name 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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